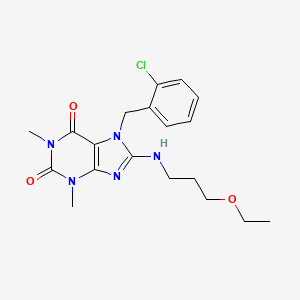

7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a 2-chlorobenzyl group at position 7 and a 3-ethoxypropylamino substituent at position 6. Structurally, it belongs to a class of xanthine analogs modified at positions 7 and 8 to modulate pharmacological properties such as receptor affinity, solubility, and metabolic stability .

Key features include:

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-(3-ethoxypropylamino)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O3/c1-4-28-11-7-10-21-18-22-16-15(17(26)24(3)19(27)23(16)2)25(18)12-13-8-5-6-9-14(13)20/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAKXWZLKUQSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H18ClN5O2

- Molecular Weight : 335.79 g/mol

The compound features a purine core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and enzyme inhibition. Below are key findings related to its biological effects:

Anticancer Activity

- Polo-like Kinase 1 (Plk1) Inhibition : The compound has been identified as a potent inhibitor of Plk1, an essential kinase involved in cell division. In an ELISA assay, it demonstrated an IC50 value of 4.38 μM, indicating strong binding affinity compared to other known inhibitors .

- Cell Proliferation Studies : In vitro studies have shown that treatment with this compound leads to reduced proliferation of cancer cell lines. This effect is attributed to its ability to disrupt mitotic processes by inhibiting Plk1 activity .

Enzyme Interaction

The compound was previously noted as a weak hit in structure-based screens targeting adenosine receptors. Further modifications have enhanced its potency against these receptors, suggesting a potential role in modulating adenosine signaling pathways .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Kinases : By binding to the ATP-binding site of Plk1, the compound prevents substrate phosphorylation necessary for cell cycle progression.

- Modulation of Signaling Pathways : The interaction with adenosine receptors may influence pathways involved in inflammation and immune response, although further research is needed to elucidate these effects comprehensively.

Table 1: Summary of Key Studies

Case Study Analysis

In a recent study focusing on the pharmacodynamics of similar purine derivatives, researchers found that modifications at specific positions on the purine ring significantly enhanced anticancer activity. The introduction of alkyl and aryl groups was shown to improve potency and selectivity for target kinases .

Comparison with Similar Compounds

Purine derivatives with modifications at positions 7 and 8 are extensively studied for their diverse biological activities. Below is a systematic comparison with structurally related compounds:

Substituent Variations at Position 8

Aminoalkyl Substituents

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy due to reduced susceptibility to oxidative demethylation .

- Hydroxy vs. Ether : The hydroxyl analog (CID 3153005) exhibits higher aqueous solubility but lower blood-brain barrier penetration than ethoxy/methoxy variants .

Non-Amino Substituents

Key Observations :

- Chloro/Phenyl: These substituents are synthetically versatile but lack the hydrogen-bonding capacity of aminoalkyl groups, limiting interactions with polar targets .

- Methylsulfonyl : Introduces strong electron-withdrawing effects, which may enhance binding to ATP-binding pockets in enzymes .

Substituent Variations at Position 7

The 2-chlorobenzyl group in the target compound is compared to other 7-position modifications:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.